

# A Technical Guide to 3-Cyanopyridine-2-carboxylic Acid (CAS 53940-10-6)

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## Compound of Interest

Compound Name: 3-Cyanopyridine-2-carboxylic acid

Cat. No.: B1338006

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## Abstract

This technical guide provides a comprehensive overview of **3-Cyanopyridine-2-carboxylic acid** (CAS 53940-10-6), a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its chemical and physical properties, synthesis, and spectral characteristics. Furthermore, it explores the broader biological activities and therapeutic potential of the cyanopyridine scaffold, offering insights for researchers engaged in the design and synthesis of novel therapeutic agents. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies from cited literature are provided. Visual diagrams generated using Graphviz are included to illustrate key chemical transformations and potential workflows.

## Introduction

**3-Cyanopyridine-2-carboxylic acid** is a pyridine derivative characterized by the presence of both a cyano and a carboxylic acid functional group. The pyridine ring is a fundamental scaffold in a vast array of natural products and clinically approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The cyano group, a versatile synthetic handle, can be transformed into various other functional groups, making cyanopyridines valuable intermediates in organic synthesis.<sup>[1]</sup> This guide aims to be a centralized resource for professionals working with or considering the use of **3-Cyanopyridine-2-carboxylic acid** in their research and development endeavors.

## Chemical and Physical Properties

A summary of the key physical and chemical properties of **3-Cyanopyridine-2-carboxylic acid** is presented in Table 1. This data has been compiled from various chemical supplier catalogs and databases.

Property	Value	Reference
CAS Number	53940-10-6	
Molecular Formula	C <sub>7</sub> H <sub>4</sub> N <sub>2</sub> O <sub>2</sub>	[2]
Molecular Weight	148.12 g/mol	[2]
Appearance	White to Yellow Solid	[2]
Purity	≥97% (typical)	[2]
Storage Temperature	2-8°C, Sealed in dry conditions	[2]
Boiling Point	371.6°C at 760 mmHg	
Flash Point	178.5°C	
Refractive Index	1.596	
InChI	1S/C7H4N2O2/c8-4-5-2-1-3-9-6(5)7(10)11/h1-3H,(H,10,11)	[2]
InChIKey	MQQNUUHOZRDQQM-UHFFFAOYSA-N	[2]
SMILES	O=C(O)C1=NC=CC=C1C#N	

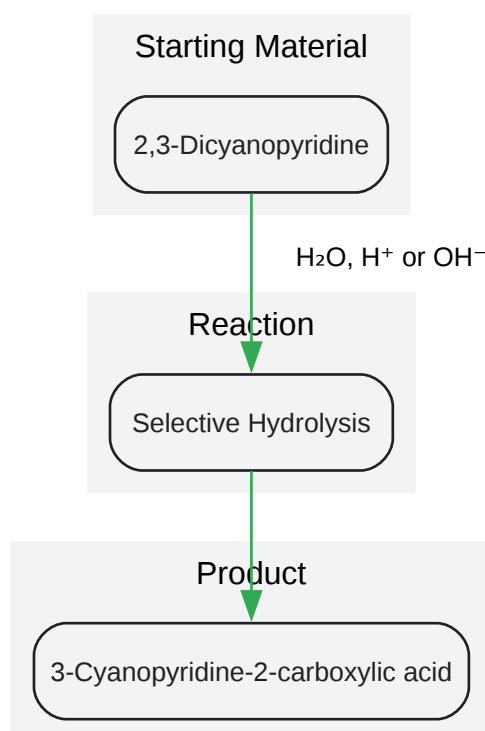
## Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **3-Cyanopyridine-2-carboxylic acid** is not readily available in the reviewed literature, a plausible synthetic route involves the hydrolysis of a corresponding dinitrile or the oxidation of a suitable precursor. A general approach for the synthesis of pyridine carboxylic acids from their corresponding cyanopyridines involves hydrolysis under acidic or basic conditions.

## Proposed Synthesis Workflow

The following diagram illustrates a potential synthetic pathway for **3-Cyanopyridine-2-carboxylic acid**, based on established chemical transformations of the cyanopyridine scaffold.

### Proposed Synthesis of 3-Cyanopyridine-2-carboxylic acid



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Caption: Proposed synthesis of **3-Cyanopyridine-2-carboxylic acid**.

## Experimental Protocol: Synthesis of 2-Pyridine Carboxylic Acid (by analogy)

The following protocol for the synthesis of 2-pyridine carboxylic acid by hydrolysis of 2-cyanopyridine can serve as a methodological basis for the synthesis of the title compound.<sup>[3]</sup>

#### Materials:

- 2-Cyanopyridine (100g)
- Deionized water (200g)
- 30% Sodium hydroxide solution (128.2g)
- 30% Hydrochloric acid
- Ethanol (300g)

#### Procedure:

- In a 500ml three-necked flask, combine 100g of 2-cyanopyridine and 200g of deionized water.
- Stir the mixture and heat to 50°C.
- Add 128.2g of 30% sodium hydroxide solution to the flask.
- After the addition is complete, continue heating and reflux the reaction mixture for 4 hours.
- Distill off approximately 50g of water.
- Cool the reaction solution to 20°C.
- Neutralize the solution by adding 30% hydrochloric acid to a pH of 2.5.
- Heat the solution to distill off the remaining water until the still temperature reaches 120°C and the reaction solution is evaporated to dryness.
- Add 300g of ethanol to the flask and maintain the temperature at 55°C for 2 hours with stirring to dissolve the product.
- Filter the hot solution.
- Allow the filtrate to cool to induce crystallization.

- Collect the solid 2-pyridine carboxylic acid by filtration and dry in an oven.

This protocol would likely require optimization for the synthesis of **3-Cyanopyridine-2-carboxylic acid**, particularly concerning reaction times and pH adjustment for neutralization and precipitation.

## Spectral Data

While specific, high-resolution spectra for **3-Cyanopyridine-2-carboxylic acid** are not publicly available, data for the parent compound, 3-Cyanopyridine, provides a useful reference for identifying key spectral features. Commercial suppliers indicate the availability of NMR, HPLC, LC-MS, and UPLC data for the title compound upon request.[\[4\]](#)

## NMR Spectroscopy

Table 2: Predicted and Reference <sup>1</sup>H and <sup>13</sup>C NMR Data

Nucleus	Predicted Chemical Shifts (ppm) for 3-Cyanopyridine-2-carboxylic acid	Reference Chemical Shifts (ppm) for 3-Cyanopyridine <a href="#">[5]</a> <a href="#">[6]</a>
<sup>1</sup> H	Aromatic protons expected in the range of 7.5 - 9.0 ppm.	9.22, 9.03, 8.47, 7.81
<sup>13</sup> C	Aromatic carbons, cyano carbon (~115-120 ppm), carboxyl carbon (>160 ppm).	Aromatic carbons, cyano carbon.

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )	Reference
O-H (Carboxylic acid)	3300-2500 (broad)	[7]
C-H (Aromatic)	3100-3000	[7]
C≡N (Nitrile)	2240-2220	[7]
C=O (Carboxylic acid)	1725-1700	[7]
C=C (Aromatic)	1600-1450	[7]

## Mass Spectrometry

The expected molecular ion peak [M]<sup>+</sup> for **3-Cyanopyridine-2-carboxylic acid** in mass spectrometry would be at m/z = 148.12.

## Biological Activities and Potential Applications in Drug Development

While direct studies on the biological activity of **3-Cyanopyridine-2-carboxylic acid** are limited in the public domain, the broader class of cyanopyridine derivatives has attracted significant attention for a range of pharmacological activities.[1]

### Anticancer Activity

Numerous studies have reported the synthesis and evaluation of cyanopyridine derivatives as potential anticancer agents.[2][8][9] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression.

Derivatives of 3-cyanopyridine have been identified as inhibitors of several important kinases and enzymes, including:

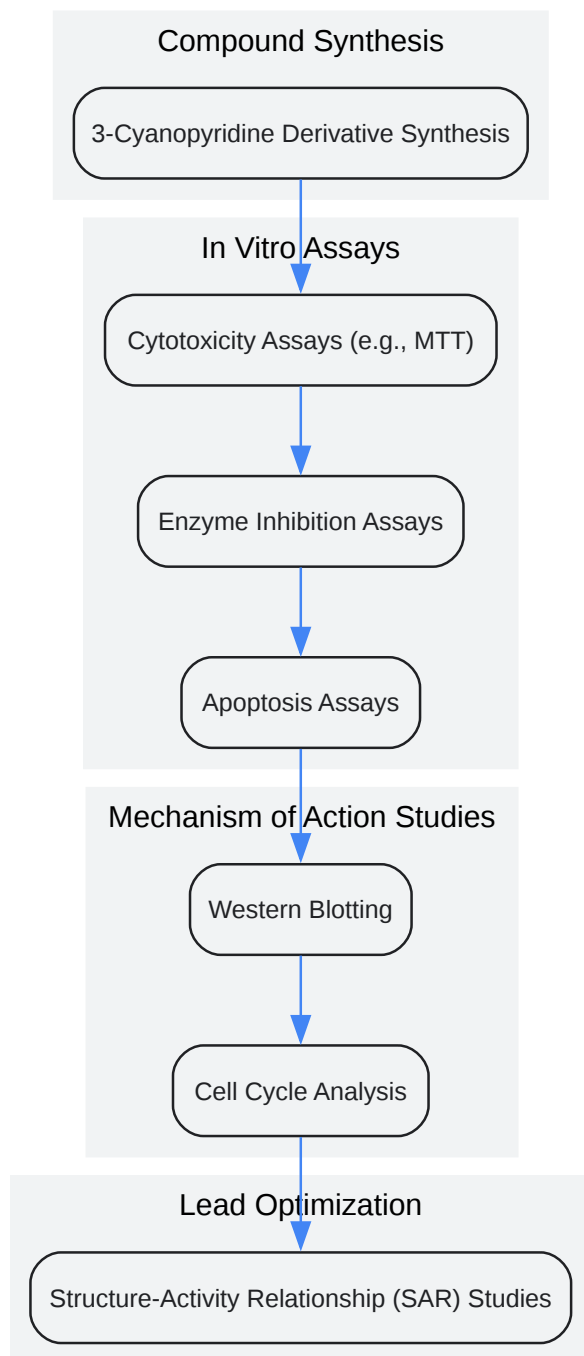
- VEGFR-2 and HER-2: Certain cyanopyridone and pyrido[2,3-d]pyrimidine derivatives have demonstrated dual inhibitory action against Vascular Endothelial Growth Factor Receptor 2

(VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are critical targets in cancer therapy.[9]

- **Survivin Modulation:** Novel 3-cyanopyridine derivatives have been shown to modulate the expression of survivin, an inhibitor of apoptosis protein that is overexpressed in many cancers.[8]
- **Carbonic Anhydrase Inhibition:** 2-Amino-3-cyanopyridine derivatives have been investigated as inhibitors of human carbonic anhydrase (hCA) isozymes I and II.[3][10]

The following diagram illustrates a simplified workflow for screening cyanopyridine derivatives for anticancer activity.

## Anticancer Screening Workflow for Cyanopyridine Derivatives



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Caption: Workflow for anticancer drug discovery with cyanopyridines.



## Antimicrobial and Other Activities

The cyanopyridine scaffold has also been explored for other therapeutic applications, including antimicrobial, anticonvulsant, and anti-Alzheimer's activities.<sup>[1]</sup>

## Safety Information

Based on available safety data for similar compounds, **3-Cyanopyridine-2-carboxylic acid** should be handled with care. The following GHS hazard statements and pictograms are associated with this class of compounds.

Table 4: GHS Hazard Information

Category	Information
Pictogram	GHS06 (Toxic)
Signal Word	Danger
H-Statements	H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)
P-Statements	P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P311 (Call a POISON CENTER/doctor)

## Conclusion

**3-Cyanopyridine-2-carboxylic acid** is a versatile heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. While specific biological data for this exact molecule is limited, the broader family of cyanopyridine derivatives has demonstrated a wide range of promising pharmacological activities, particularly in the realm of oncology. The synthetic accessibility of this scaffold, coupled with the reactivity of the cyano and carboxylic acid groups, makes it an attractive starting point for medicinal chemistry campaigns. Further research into the specific biological properties of **3-Cyanopyridine-2-**

**carboxylic acid** and its derivatives is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers to build upon in their exploration of this interesting chemical entity.

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- To cite this document: BenchChem. [A Technical Guide to 3-Cyanopyridine-2-carboxylic Acid (CAS 53940-10-6)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1338006#3-cyanopyridine-2-carboxylic-acid-cas-number-53940-10-6]

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